Product packaging for (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine(Cat. No.:CAS No. 1187931-24-3)

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine

Cat. No.: B15205805
CAS No.: 1187931-24-3
M. Wt: 170.30 g/mol
InChI Key: HJJOGQPBUGFMDC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine is a chiral piperazine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. Piperazine scaffolds are privileged structures in pharmaceutical development, known to contribute to a wide spectrum of biological activities by serving as a key pharmacophore in numerous therapeutic agents . Researchers value this specific compound for its potential in the synthesis and optimization of novel bioactive molecules, leveraging the stereochemistry imparted by the (S)-configuration and the distinct substitution pattern for structure-activity relationship (SAR) studies. The piperazine core is a common feature in compounds acting on the central nervous system, as antibacterial agents, and in various other pharmacological classes, though the specific mechanism of action for this analog is research-dependent and must be empirically determined . This product is intended for research applications such as hit-to-lead optimization, chemical biology, and as a synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B15205805 (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine CAS No. 1187931-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1187931-24-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(2S)-2-methyl-1-pentan-3-ylpiperazine

InChI

InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

HJJOGQPBUGFMDC-VIFPVBQESA-N

Isomeric SMILES

CCC(CC)N1CCNC[C@@H]1C

Canonical SMILES

CCC(CC)N1CCNCC1C

Origin of Product

United States

Significance of Piperazine Heterocycles in Stereoselective Organic Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is classified as a "privileged structure" in medicinal chemistry. rsc.org This designation stems from its frequent appearance in biologically active compounds, including numerous blockbuster drugs. rsc.orgmdpi.com The two nitrogen atoms provide a combination of structural rigidity and hydrogen bonding capabilities, which often leads to improved pharmacokinetic properties such as water solubility and oral bioavailability. researchgate.net

In the context of stereoselective synthesis, the introduction of chirality to the piperazine scaffold unlocks a wealth of applications. Chiral piperazines are instrumental for several reasons:

Chiral Auxiliaries and Scaffolds: They can be incorporated into molecules to guide the stereochemical outcome of subsequent reactions, after which they can be cleaved. Their rigid conformation helps in creating a well-defined chiral environment.

Asymmetric Catalysis: Chiral piperazine derivatives are widely used as ligands for metal-based catalysts or as organocatalysts themselves. acs.org They can coordinate with metal centers to create a chiral pocket that forces a reaction to proceed with a specific stereochemistry.

Building Blocks for Target Molecules: Enantiomerically pure piperazines are crucial starting materials for the synthesis of complex chiral drugs and natural products. rsc.orgnih.gov The ability to control substituents on both the nitrogen and carbon atoms of the ring allows for the systematic exploration of chemical space, which can lead to enhanced target selectivity and potency. nih.gov

The development of synthetic methods that allow for the efficient and stereoselective formation of carbon-substituted piperazines is, therefore, an area of high utility and intense research. acs.orgnih.gov

Academic Research Landscape of Chiral Piperazine Derivatives

The academic pursuit of chiral piperazine (B1678402) derivatives is characterized by the development of innovative and efficient asymmetric synthetic methodologies. While many piperazine-containing drugs feature substitution only at the nitrogen positions, recent research has increasingly focused on the more challenging C–H functionalization of the carbon atoms within the piperazine ring. mdpi.com This opens up new avenues for structural diversity. rsc.org

Several key strategies have been established for the synthesis of enantiopure piperazines:

Asymmetric Lithiation-Trapping: This method involves the deprotonation of an N-Boc protected piperazine using a chiral base, such as s-BuLi in complex with (-)-sparteine, followed by quenching with an electrophile. nih.gov This approach allows for the direct functionalization of the piperazine ring while controlling the stereochemistry. mdpi.com

Catalytic Asymmetric Hydrogenation: Researchers have developed methods for the asymmetric hydrogenation of pyrazine (B50134) precursors to yield chiral piperazines. For instance, Ir-catalyzed hydrogenation of activated pyrazines can produce a wide range of chiral piperazines with high enantioselectivity. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. rsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids or carbohydrates, to construct the piperazine ring. rsc.orgnih.gov For example, enantiomerically pure 2-substituted piperazines can be obtained in a few steps starting from α-amino acids. rsc.org

Multi-component Reactions: Efficient one-pot, three-component reactions have been designed to produce highly substituted and functionalizable piperazines with excellent stereoselectivity. acs.org These methods often involve the ring-opening of activated aziridines followed by a palladium-catalyzed annulation. acs.org

These synthetic advancements are crucial for exploring the vast and underexplored chemical space of carbon-substituted piperazines, providing tools for medicinal chemists to design next-generation therapeutics. rsc.org

Synthetic Strategy Description Key Features
Asymmetric Lithiation-Trapping Direct functionalization of an N-Boc piperazine via asymmetric deprotonation with a chiral base, followed by reaction with an electrophile. nih.govProvides access to a range of α-substituted piperazines as single stereoisomers. nih.gov
Catalytic Asymmetric Hydrogenation Hydrogenation of pyrazine or pyrazin-2-ol precursors using a chiral catalyst (e.g., Iridium or Palladium based). acs.orgrsc.orgHigh enantioselectivity and scalability. acs.org
Chiral Pool Synthesis Synthesis starting from readily available enantiopure materials like α-amino acids. rsc.orgYields orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org
One-Pot Three-Component Reaction Combination of multiple reactants in a single step, such as SN2-type ring-opening of N-activated aziridines followed by Pd-catalyzed annulation. acs.orgHigh efficiency and excellent stereoselectivity (de, ee >99%). acs.org

Overview of Research Directions for S 1 1 Ethyl Propyl 2 Methyl Piperazine

Enantioselective and Diastereoselective Synthesis Strategies

The construction of chiral piperazine scaffolds with high stereochemical fidelity can be achieved through several sophisticated synthetic approaches. These methods are broadly categorized into asymmetric catalysis for building the piperazine ring and stereocontrolled cyclization of pre-existing chiral precursors.

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis offers an efficient route to chiral piperazines by creating stereocenters during the formation of the heterocyclic ring. This can be accomplished using organocatalysts, transition-metal catalysts, or biocatalysts.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including piperazines. Chiral Brønsted acids and bases, as well as aminocatalysts, have been successfully employed to construct chiral piperazine cores. For instance, the Michael addition of pronucleophiles to α,β-unsaturated systems, catalyzed by chiral organocatalysts, can establish key stereocenters that are subsequently elaborated into the piperazine ring. One notable approach involves the enantioselective construction of chiral pyrrolodiketopiperazines, which serve as versatile intermediates. nih.govnih.govacs.org In these reactions, ureidoaminal-derived Brønsted bases have been shown to promote the Michael addition of bicyclic acylpyrrol lactims to nitroolefins with high diastereomeric ratios and enantioselectivities. nih.govnih.govacs.org

A novel three-step, one-pot procedure for the enantioselective synthesis of C2-functionalized, N-protected piperazines has been developed utilizing organocatalysis. nih.gov This method avoids reliance on the chiral pool by employing simple aldehydes and commercially available organocatalysts, allowing for access to either enantiomer of the desired product. nih.gov

Table 1: Organocatalytic Michael Addition for the Synthesis of Chiral Piperazine Precursors nih.govnih.govacs.org

CatalystSubstrate 1Substrate 2Diastereomeric RatioEnantiomeric Excess (%)
Ureidoaminal-derived Brønsted baseBicyclic acylpyrrol lactimNitroolefin>92:8High

Transition-metal catalysis, particularly with palladium, has been extensively utilized for the enantioselective synthesis of piperazines. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These intermediates can then be readily converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org The practicality of this method has been demonstrated on a gram scale with no loss of reactivity or enantioselectivity. dicp.ac.cn

Another significant advancement is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazine-2-ones. nih.gov Subsequent deprotection and reduction afford the corresponding tertiary piperazines. nih.gov Furthermore, palladium-catalyzed carboamination reactions have been employed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. acs.org

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols dicp.ac.cnrsc.org

SubstrateCatalyst SystemDiastereomeric RatioEnantiomeric Excess (%)Yield (%)
5,6-disubstituted pyrazin-2-olsPd(OCOCF3)2 / (R)-TolBINAP>20:184-90High
Naphthyl-substituted pyrazin-2-olPd(OCOCF3)2 / (R)-TolBINAP>20:18895

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperazines. nih.govpharmasalmanac.comrsc.orgnih.gov Enzymes, such as lipases and proteases, can be used for the kinetic resolution of racemic piperazine precursors with high efficiency. researchgate.net For example, the resolution of N-t-Boc-piperazine carboxamide using leucine (B10760876) aminopeptidase (B13392206) yields the corresponding acid and amide with good optical purity. researchgate.net This enzymatic approach has been successfully applied in the synthesis of the nucleoside transport blocker, draflazine. researchgate.net

Proteases, such as alcalase, have also been employed for the kinetic resolution of piperazine-2-carboxylic acid derivatives. researchgate.net These enzymatic methods often proceed under mild conditions and can provide access to enantiomerically pure building blocks for more complex chiral piperazine targets. nih.govpharmasalmanac.comrsc.orgnih.govresearchgate.net

Stereocontrolled Cyclization Reactions

An alternative and widely used strategy for the synthesis of chiral piperazines involves the cyclization of acyclic precursors that already contain the desired stereocenters.

This approach leverages the readily available pool of chiral amino acids to construct linear diamine precursors with defined stereochemistry. Subsequent cyclization then affords the desired chiral piperazine. A highly diastereoselective intramolecular hydroamination of aminoalkenes, prepared from amino acids, is a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This palladium-catalyzed reaction exhibits excellent diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines. organic-chemistry.org The stereochemical outcome is dictated by steric effects during the cyclization step. organic-chemistry.org

The synthesis of the target molecule, this compound, can be envisioned through the reductive amination of (S)-2-methylpiperazine with pentan-3-one. The key chiral intermediate, (S)-2-methylpiperazine, can be synthesized from the corresponding chiral amino acid, L-alanine. The synthesis of N-methylpiperazine, a related compound, has been achieved by the reaction of piperazine and formaldehyde (B43269) followed by hydrogenation. google.com While a specific protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the general principles of reductive amination are well-established and provide a feasible route. mdpi.com

Reductive Cyclization of Precursor Dioximes

A robust method for constructing the piperazine scaffold involves the reductive cyclization of dioxime precursors. This strategy builds the heterocyclic ring from acyclic starting materials, offering flexibility in introducing substituents. A general approach begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which assembles a bis(oximinoalkyl)amine intermediate. researchgate.netresearchgate.net This dioxime is then subjected to catalytic hydrogenation to form the piperazine ring. researchgate.netresearchgate.net

The mechanism for this transformation involves several key steps. mdpi.com Initially, catalytic hydrogenolysis of the two N-O bonds in the dioxime generates a diimine intermediate. This is followed by cyclization to form a dihydropyrazine (B8608421), which undergoes further hydrogenation and elimination of ammonia (B1221849) to yield the final piperazine product. mdpi.com

The choice of catalyst is crucial for the success of the reaction and can influence the product outcome, especially when sensitive functional groups are present. researchgate.netmdpi.com For many substrates, palladium on charcoal (Pd/C) is an effective catalyst. researchgate.net However, for substrates containing functionalities susceptible to hydrogenolysis, such as benzylic C-N bonds, Raney nickel (Ra-Ni) can be a superior choice as it suppresses reductive debenzylation. researchgate.netmdpi.com This method has proven effective for synthesizing a variety of C-substituted piperazines, including chiral derivatives when starting from chiral primary amines. mdpi.com

Notably, the reductive cyclization of dioximes can exhibit stereoselectivity. For instance, the synthesis of 2,6-disubstituted piperazines via this route often results in the predominant formation of the cis-isomer. mdpi.com This stereochemical preference is attributed to the addition of dihydrogen from the less sterically hindered face of a dihydropyrazine intermediate. mdpi.com

Table 1: Catalyst Selection in Reductive Cyclization of Dioximes

Catalyst Substrate Feature Outcome Reference
5%-Pd/C General dialdooximes Good yields of Boc-piperazines researchgate.netmdpi.com
Intramolecular Mitsunobu Reactions for Defined Stereochemistry

The Mitsunobu reaction is a powerful tool in organic synthesis for forming carbon-nitrogen bonds with a predictable inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction typically involves the coupling of a primary or secondary alcohol with an acidic nucleophile, such as a sulfonamide or phthalimide, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgnii.ac.jp

When applied in an intramolecular fashion, the Mitsunobu reaction becomes a potent method for the synthesis of nitrogen-containing heterocycles, including chiral piperazines. The key advantage is the ability to control the stereochemistry at the carbon bearing the original hydroxyl group, as the reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of configuration. organic-chemistry.orgnih.gov

In a typical synthetic sequence for a chiral piperazine, a suitably protected amino alcohol precursor is prepared. This precursor is designed so that the alcohol and a nitrogen nucleophile (often a protected amine or sulfonamide) are positioned to form the six-membered piperazine ring upon cyclization. nih.govrsc.org The intramolecular Mitsunobu reaction is then used as the key cyclization step. The triphenylphosphine and DEAD activate the hydroxyl group, which is then attacked by the tethered nitrogen nucleophile to close the ring and form the piperazine core with defined stereochemistry. nih.govnih.gov This strategy has been successfully employed in the synthesis of various complex, chiral nitrogenous compounds. nih.govrsc.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. This approach is a cornerstone of asymmetric synthesis and has been applied to the preparation of chiral piperazines.

One effective strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones that are differentially protected at the nitrogen atoms. nih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. Subsequent reduction of the piperazinone ring furnishes the corresponding chiral piperazines. nih.gov

Another approach utilizes chiral auxiliaries derived from the chiral pool, such as amino acids. For example, homochiral cis-2,5-disubstituted piperazines have been synthesized starting from natural amino acid-derived chiral aziridines. rsc.org In this methodology, the regioselective ring-opening of the chiral aziridine (B145994) by an amino acid methyl ester hydrochloride salt sets the stage for the subsequent cyclization to form the piperazine ring with controlled stereochemistry. rsc.org Camphorsultam and oxazolidinones are other well-known auxiliaries that have been widely used to control stereochemistry in alkylation and aldol (B89426) reactions, principles that can be extended to the synthesis of complex chiral piperazine precursors. wikipedia.org

Stereochemical Editing via Epimerization and Isomerization

Stereochemical editing allows for the post-synthetic modification of a stereocenter, converting a less stable or less desired stereoisomer into a more stable or desired one. This is particularly valuable when the initial synthesis provides a mixture of diastereomers or favors the thermodynamically less stable product.

Visible Light-Mediated Diastereoselective Epimerization

A modern and powerful technique for stereochemical editing is visible light-mediated photocatalytic epimerization. acs.orgnih.gov This method uses a photocatalyst, often an iridium-based complex, which, upon irradiation with visible light, can initiate a reaction cascade that leads to the inversion of a stereocenter. acs.orgnih.govorganic-chemistry.org The process is typically driven by thermodynamics, converting a less stable stereoisomer into its more stable counterpart. acs.orgnih.gov

For piperazines and related nitrogen heterocycles, this transformation often proceeds through a reversible hydrogen atom transfer (HAT) mechanism. acs.orgnih.gov A thiyl radical, generated photocatalytically, can abstract a hydrogen atom from the carbon alpha to a nitrogen atom in the piperazine ring. acs.orgorganic-chemistry.org This generates a planar, achiral α-amino radical intermediate. The subsequent re-donation of a hydrogen atom can occur from either face, but the process ultimately leads to an equilibrium mixture that strongly favors the thermodynamically more stable diastereomer. acs.orgescholarship.org This method has been shown to be highly effective for the epimerization of various substituted piperazines, proceeding with high diastereoselectivity and compatibility with numerous functional groups. acs.orgnih.gov

Table 2: Key Components in Visible Light-Mediated Epimerization of N-Heterocycles

Component Example Function Reference
Photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆ Absorbs visible light to initiate the radical process organic-chemistry.org
HAT Reagent Triisopropylsilanethiol (TIPS-SH) Acts as the source of the reversible hydrogen atom transfer agent (thiyl radical) organic-chemistry.org
C–H Bond Cleavage and Re-formation for Stereochemical Modification

The direct functionalization of C–H bonds represents a highly efficient strategy in organic synthesis. mdpi.com When applied to stereochemical editing, it involves the cleavage of a C–H bond at a stereocenter and its re-formation in a controlled manner to achieve inversion of configuration.

One established method for activating the α-C–H bond of a piperazine is direct lithiation. Using a strong base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine, it is possible to deprotonate the C–H bond adjacent to a nitrogen atom diastereoselectively. mdpi.com The resulting organolithium intermediate can then be trapped with an electrophile. While often used to introduce new substituents, quenching the intermediate with a proton source can lead to epimerization if the protonation occurs from the opposite face of the intermediate.

More recently, photoredox catalysis has emerged as a powerful tool for activating α-amino C–H bonds. nih.gov This approach can generate an α-amino radical via oxidation of the nitrogen atom followed by deprotonation. mdpi.comencyclopedia.pub As described in the epimerization section (2.1.4.1), this planar radical intermediate is key to scrambling the stereochemistry at that center, allowing for the conversion to the more stable isomer upon reduction and protonation. acs.orgnih.gov These C-H activation methods provide a pathway for stereochemical modification by temporarily removing the stereochemical information at a specific carbon atom. mdpi.comnih.gov

Advanced Piperazine Ring Construction Techniques

Beyond traditional methods, several advanced techniques for constructing the piperazine ring have been developed, offering improved efficiency, milder conditions, and broader substrate scope.

One innovative approach is the Stannyl Amine Protocol (SnAP), which enables a convergent synthesis of piperazines from aldehydes. mdpi.comencyclopedia.pub This method involves the condensation of an aldehyde with a specific tin-containing diamine reagent. The subsequent cyclization is initiated by a copper-mediated oxidation of the C–Sn bond, which forms an α-aminyl radical that adds to an imine intermediate to construct the piperazine ring. mdpi.comencyclopedia.pub This protocol is noted for its mild reaction conditions and high functional group tolerance. mdpi.com

Transition-metal-catalyzed cyclizations also represent a major advancement. Palladium-catalyzed hydroamination reactions, for instance, have been used in a modular synthesis of 2,6-disubstituted piperazines. rsc.org This key step involves the intramolecular addition of an amine to an alkene, guided by the palladium catalyst, to form the heterocyclic ring with high diastereoselectivity. rsc.org Similarly, gold-catalyzed cyclizations of substrates derived from the ring-opening of cyclic sulfamidates have been developed to produce tetrahydropyrazines, which can be readily reduced to the corresponding piperazine derivatives. organic-chemistry.org

Furthermore, visible-light-promoted reactions have been harnessed for piperazine synthesis. A decarboxylative annulation between a glycine-based diamine and various aldehydes can be catalyzed by an iridium-based photoredox catalyst. organic-chemistry.org This process generates an α-aminyl radical that undergoes a 6-endo-trig cyclization with an in situ-formed imine to yield C2-substituted piperazines under very mild conditions. organic-chemistry.org

Ring Opening Reactions of Substituted Aziridines

The use of strained, three-membered aziridine rings as electrophilic building blocks is a powerful strategy for the synthesis of larger nitrogen-containing heterocycles, including chiral piperazines. metu.edu.trfrontiersin.org These reactions leverage the inherent ring strain of aziridines, which facilitates nucleophilic attack and ring opening. The subsequent intramolecular cyclization of the resulting intermediate yields the desired piperazine core. The regioselectivity of the initial ring-opening step is a critical factor and can be controlled by the nature of the substituents on the aziridine ring, the choice of nucleophile, and the reaction conditions. frontiersin.org

An efficient four-step synthetic route has been developed for cis-2,5-disubstituted chiral piperazines, starting from readily available amino acids. nih.gov This strategy's key steps involve a highly regioselective ring-opening of an N-tosyl (Ts) protected chiral aziridine. nih.govresearchgate.net The reaction is mediated by boron trifluoride diethyl etherate (BF₃·OEt₂) and uses an α-amino acid methyl ester hydrochloride as the nucleophile. nih.gov The resulting acyclic diamine intermediate is then subjected to a Mitsunobu cyclization to furnish the piperazine ring. nih.gov This protocol has been explored in the context of constructing the piperazine core of natural products. nih.gov

Table 1: Key Transformations in Chiral Piperazine Synthesis via Aziridine Ring Opening This table outlines the sequential steps for synthesizing cis-2,5-disubstituted chiral piperazines from amino acid-derived aziridines.

Step Reaction Type Key Reagents Intermediate/Product Purpose
1 Aziridination - N-Ts Chiral Aziridine Formation of the strained heterocyclic precursor from an amino acid.
2 Regioselective Ring Opening α-Amino acid methyl ester HCl, BF₃·OEt₂ Acyclic Diamine Nucleophilic attack on the aziridine ring to create the linear backbone. nih.gov

Photocatalytic Cyclization Approaches (e.g., Semiconductor-Zeolite Systems)

Photocatalysis offers a novel and environmentally friendly approach to organic synthesis, enabling reactions to proceed under ambient temperature and pressure. iitm.ac.iniitm.ac.in This methodology has been successfully applied to the intramolecular cyclization of diamine precursors to form piperazine and its derivatives. iitm.ac.in

Specifically, the synthesis of 2-methylpiperazine (B152721), the foundational core of this compound, has been achieved through the UV irradiation of N-(β-hydroxypropyl)ethylenediamine in a non-aqueous suspension of semiconductor-zeolite composite catalysts. iitm.ac.in In this system, the semiconductor (e.g., TiO₂, CdS) acts as the photocatalyst, while the zeolite provides a support structure and can influence the reaction's selectivity. iitm.ac.iniitm.ac.in The reaction is typically carried out under a stream of molecular oxygen. iitm.ac.in Research has shown that the yield of 2-methylpiperazine is dependent on the specific combination of semiconductor and zeolite used, with a 5 wt% TiO₂–Hβ composite photocatalyst demonstrating the highest efficiency in one study. iitm.ac.in

More recent advancements in this area include the use of organic photoredox catalysis. nih.gov This approach can circumvent the need for pre-functionalized substrates and allows for the direct oxidation of a substrate, followed by a 6-endo-trig radical cyclization with an in situ generated imine to furnish the piperazine product. nih.govorganic-chemistry.org

Table 2: Efficacy of Various Semiconductor-Zeolite Catalysts in 2-Methylpiperazine Synthesis This interactive table presents the yields of 2-methylpiperazine obtained from the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine using different composite catalysts.

Semiconductor (5 wt%) Zeolite Support 2-Methylpiperazine Yield (%) Piperazine Yield (%)
TiO₂ 35.1 12.3
TiO₂ H-Y 22.4 8.5
TiO₂ H-ZSM-5 28.6 10.1
CdS 15.5 5.2
ZnO 12.3 4.1

Multicomponent and Cascade Reactions for Piperazine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity. nih.govthieme-connect.com Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the construction of complex molecular architectures from simple starting materials. researchgate.net

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are particularly well-suited for synthesizing substituted piperazine scaffolds. thieme-connect.com A notable example is the split-Ugi methodology, a modified four-component protocol that is effective for bis-secondary diamines like piperazine. nih.govacs.org This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, typically resulting in a scaffold where one nitrogen atom is acylated and the other is alkylated. acs.org This approach has been used to generate libraries of 1,4-disubstituted piperazines for biological screening. nih.gov

Cascade reactions provide another elegant route to complex piperazine-containing structures. For instance, a domino process involving an amine-catalyzed [4+2] annulation, followed by an acid-mediated cascade sequence, has been developed to access polycyclic chiral piperazine derivatives. researchgate.net Furthermore, enzymatic cascades using biocatalysts like imine reductases and transaminases are emerging as powerful tools for the asymmetric synthesis of chiral heterocycles, offering high selectivity under mild conditions. researchgate.net The final N-alkylation step to produce a compound like this compound from the (S)-2-methylpiperazine core would typically be achieved through standard methods such as reductive amination or nucleophilic substitution on an alkyl halide. nih.gov

Table 3: Components of a Split-Ugi Reaction for Piperazine Derivatization This table illustrates the typical components involved in a split-Ugi multicomponent reaction to generate a 1,4-disubstituted piperazine scaffold.

Component Type Example Role in Final Structure
Diamine Piperazine Forms the core heterocyclic ring.
Carbonyl Component Formaldehyde Provides the carbon for the N-alkylation on one nitrogen. nih.gov
Acid Component 1H-Indole-2-carboxylic acid Acylates the second nitrogen atom of the piperazine. nih.gov

Absolute and Relative Stereochemical Assignment

Determining the precise spatial arrangement of atoms is the primary goal of stereochemical assignment. For a molecule with multiple stereocenters, like 1-(1-Ethyl-propyl)-2-methyl-piperazine, this involves defining both the absolute configuration (the R/S designation at each chiral center) and the relative configuration (the orientation of substituents relative to each other).

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of crystalline compounds. mdpi.comnih.gov This technique provides precise three-dimensional coordinates of atoms within a crystal lattice. For chiral piperazine analogues, such as the dibromide salts of R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine, SCXRD has been successfully used to confirm the absolute configuration that was previously known from non-crystallographic methods. researchgate.net The analysis involves measuring the diffraction pattern of X-rays passing through a single crystal of the compound. By employing anomalous dispersion methods, the absolute structure can be determined with high confidence, providing unambiguous assignment of R and S configurations. researchgate.net While obtaining a suitable single crystal of this compound would be a prerequisite, this method represents the gold standard for structural confirmation.

The table below presents example crystallographic data for N-substituted piperazine analogues, illustrating the type of information obtained from SCXRD studies. nih.gov

Parameter1-(4-nitrobenzoyl)piperazine4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/n
a (Å) 24.587(2)10.5982(2)
b (Å) 7.0726(6)8.4705(1)
c (Å) 14.171(1)14.8929(3)
β (°) ** 119.257(8)97.430(1)
Volume (ų) **2149.9(4)1325.74(4)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides crucial information about the relative stereochemistry of a molecule in solution. Techniques such as Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximity of protons. By identifying which protons are close to each other, the relative orientation of substituents on the piperazine ring can be deduced, helping to distinguish between cis and trans diastereomers in related molecules.

Determination of Enantiomeric and Diastereomeric Purity

Once the stereochemical identity of a compound is established, it is critical to quantify its purity. This involves measuring the relative amounts of different enantiomers and diastereomers in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. pensoft.netrsc.org The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com For chiral amines and related heterocyclic compounds, polysaccharide-based CSPs (e.g., Chiralpak AD-H) are often effective. nih.gov

The development of a chiral HPLC method for a compound like this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the (S,S), (R,R), (S,R), and (R,S) stereoisomers. In cases where the molecule lacks a chromophore for UV detection, pre-column derivatization with a UV-active agent, such as p-toluene sulfonyl chloride, can be employed. nih.gov The enantiomeric excess (ee) and diastereomeric ratio (dr) can then be accurately calculated from the integrated peak areas in the chromatogram.

The following table provides an example of chiral HPLC conditions used for the analysis of a related chiral amine. nih.gov

ParameterValue
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution > 4.0

NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral auxiliaries. nih.gov

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with the analyte to form a pair of diastereomers. These diastereomers have distinct chemical and physical properties and, crucially, will exhibit separate signals in the NMR spectrum. researchgate.net For an amine like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. frontiersin.org The resulting diastereomeric amides can then be analyzed by ¹H or ¹⁹F NMR, and the enantiomeric excess can be determined by integrating the distinct signals.

Chiral Solvating Agents (CSAs) , also known as chiral shift reagents, are used to form transient, non-covalent diastereomeric complexes with the analyte. unipi.it These agents, often based on lanthanide complexes or other chiral molecules, induce chemical shift differences (Δδ) between the signals of the two enantiomers in the NMR spectrum. unipi.it This allows for direct observation and quantification of the enantiomers in the sample without chemical modification. The magnitude of the separation depends on the strength of the interaction between the CSA and the analyte.

Conformational Analysis and Dynamic Stereochemistry

The piperazine ring is not static; it exists predominantly in a chair conformation that can undergo ring inversion. The substituents on the ring and nitrogen atoms can adopt either axial or equatorial positions, and the energy barrier between these conformations is a key aspect of the molecule's dynamic stereochemistry. nih.gov

Temperature-dependent NMR spectroscopy is a powerful tool for studying these dynamic processes. rsc.orgrsc.org In N-substituted piperazines, restricted rotation around amide bonds and the interconversion of chair conformations can lead to the broadening and coalescence of NMR signals as the temperature is changed. nih.govresearchgate.net By determining the coalescence temperature (Tc), the temperature at which two exchanging signals merge into one, the activation energy barrier (ΔG‡) for the conformational process can be calculated. rsc.org Studies on N-benzoyl piperazines have shown that the energy barriers for ring inversion and amide bond rotation can be quantified, with values typically ranging from 56 to 80 kJ/mol. rsc.orgrsc.org This type of analysis would reveal the conformational flexibility of this compound and the preferred orientation of its substituents.

Below is a table showing representative activation energy data for conformational changes in N-acyl piperazine derivatives. rsc.org

PhenomenonCoalescence Temp. (TC)Activation Energy (ΔG‡)
Amide Bond Rotation Higher TCHigher ΔG‡
Piperazine Ring Inversion Lower TCLower ΔG‡

Reaction Mechanisms and Kinetics in Piperazine Chemistry

Elucidation of Mechanistic Pathways for Piperazine (B1678402) Derivatives

Understanding the step-by-step process of chemical reactions involving piperazine derivatives is crucial for controlling reaction outcomes and designing novel synthetic routes. This involves the investigation of various mechanistic pathways, including those mediated by radicals and those involving protonation steps.

Radical-mediated reactions offer a powerful tool for the functionalization of piperazine rings. These reactions often proceed via highly reactive radical intermediates, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access.

Recent studies have explored the use of photoredox catalysis to generate α-amino radicals from N-aryl or N-Boc protected piperazines. mdpi.com In a typical mechanism, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the piperazine derivative to form an amino radical cation. mdpi.com Subsequent deprotonation at the α-carbon position generates a neutral α-amino radical. mdpi.com This radical can then participate in various coupling reactions, for example, with arenes or heteroarenes, to yield α-substituted piperazines. mdpi.com The reaction is often completed by a final SET process and elimination to regenerate the catalyst and form the final product. mdpi.com

Another approach involves the use of manganese(III) acetate to mediate the radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds, leading to the formation of novel piperazine-containing dihydrofuran compounds. nih.gov Additionally, the direct diastereoselective α-C–H lithiation of N-Boc piperazines, followed by trapping with electrophiles, can sometimes involve single electron transfer (SET) processes, leading to the formation of radical intermediates. whiterose.ac.uk The presence of a bulky diamine ligand can influence the competition between anionic and radical pathways. whiterose.ac.uk

The basicity of the two nitrogen atoms in the piperazine ring is a key determinant of its chemical reactivity and biological activity. The extent of protonation is highly dependent on the pH of the medium and the nature of the substituents on the piperazine ring. nih.gov Alkylation of the nitrogen atoms, for instance, can decrease the percentage of protonated species at a given pH. nih.gov

The pKa values of the conjugate acids of piperazine derivatives are influenced by the electronic effects of the substituents. Electron-donating groups generally increase the basicity (and the pKa), while electron-withdrawing groups have the opposite effect. The proximity of other functional groups, such as amides or triazoles in linker chains of PROTACs, can significantly lower the pKa of the piperazine nitrogens, thereby affecting their protonation state at physiological pH. nih.gov The pH of solutions containing piperazine derivatives has been identified as a critical parameter influencing their ability to act as transepithelial permeation enhancers. nih.gov

Table 1: pKa Values of Selected Substituted Piperazines

Compound pKa1 pKa2 Reference
Piperazine 9.73 5.35 wikipedia.org
1,4-Dimethylpiperazine 8.4 - nih.gov
1-Methylpiperazine - - scirp.org

Note: Specific pKa values for (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine are not available in the reviewed literature. The table provides data for related compounds to illustrate the effect of N-alkylation.

The synthesis of the piperazine ring and its derivatives proceeds through various intermediates and transition states. In the synthesis of 2,5-disubstituted piperazines from chiral amino acids, key intermediates include orthogonally protected diamines which are regioselectively alkylated to form cyclization precursors. acs.org The subsequent intramolecular aza-Michael addition to form the piperazine ring proceeds through a transition state that determines the diastereoselectivity of the reaction. acs.org

Theoretical studies on the atmospheric oxidation of piperazine by hydroxyl radicals have identified pre-reaction adducts and transition states for hydrogen abstraction from both N-H and C-H bonds. chemrxiv.org The transition states are the highest energy points along the reaction coordinate and their structure can be inferred from the reactants and products. youtube.com In solution, the complexation of piperazine with metal ions can involve the initial formation of a rarely observed η¹-piperazine intermediate, which then proceeds to form either a chelated η²-piperazine or a bridging μ-piperazine complex. researchgate.net The chair conformation of the piperazine ring is a common feature in the solid-state structures of its derivatives. nih.gov

Kinetic Studies of Reactions Involving Piperazine Derivatives

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For piperazine derivatives, this includes studies on their oxidation and the dependence of reaction rates on various parameters.

The oxidation of piperazines has been investigated to understand their degradation pathways and to develop new synthetic methodologies. A kinetic study on the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium revealed that the reaction is first-order with respect to both the oxidant and the piperazine. scirp.orgresearchgate.net The proposed mechanism involves the formation of an intermediate complex between the protonated piperazine and the active oxidant species, which then decomposes in the rate-determining step to give the products. scirp.org

The rate of oxidation is influenced by the nature of the substituent on the nitrogen atom. The study showed that electron-donating alkyl groups increase the rate of oxidation, which is consistent with a Hammett plot that yielded a negative ρ value, indicating the stabilization of a positive charge in the transition state. scirp.orgresearchgate.net

Table 2: Activation Parameters for the Oxidation of Piperazines by Bromamine-T

Substrate k' x 10^4 (s⁻¹) at 303 K ΔH‡ (kJ mol⁻¹) ΔS‡ (J K⁻¹ mol⁻¹) ΔG‡ (kJ mol⁻¹) Ea (kJ mol⁻¹)
Piperazine 2.18 79.0 -55.6 95.4 81.6
1-Methylpiperazine 3.90 71.0 -76.0 94.16 73.5
1-Ethylpiperazine 6.0 60.2 -106.6 92.7 62.7

Source: Adapted from Chandrashekar et al., 2013. scirp.orgresearchgate.net

Theoretical studies on the atmospheric oxidation of piperazine initiated by OH radicals have also been conducted to determine the reaction kinetics. chemrxiv.orgchemrxiv.org These studies indicate that the reaction proceeds at or near the collision-limited rate, with hydrogen abstraction predominantly occurring from the C-H bonds. chemrxiv.org

The rate of reactions involving piperazine derivatives is often dependent on the concentration of the substrate and the pH of the reaction medium. In the oxidation of piperazines by bromamine-T, the reaction rate shows a first-order dependence on the concentration of the piperazine derivative. scirp.orgresearchgate.net

The pH of the medium plays a crucial role, particularly in reactions where protonation of the piperazine nitrogen is a key step. The study on the oxidation by bromamine-T found an inverse fractional-order dependence of the reaction rate on the hydrogen ion concentration [H⁺]. scirp.orgresearchgate.net This suggests that the unprotonated or monoprotonated form of the piperazine is the more reactive species. The pH can also influence the nature of the oxidizing species in solution. scirp.org

The utility of piperazine derivatives as transepithelial permeation enhancers is also highly dependent on the pH of their solutions, with optimal, non-cytotoxic efficacy observed within a specific pH range. nih.gov This highlights the importance of pH in modulating the interactions of piperazine derivatives in biological systems.

Computational Chemistry and Theoretical Modeling of S 1 1 Ethyl Propyl 2 Methyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum chemical method used to determine the electronic structure of molecules. For a molecule like (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine, DFT calculations can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation.

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another product of these calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of a Model N-Alkyl Piperazine (B1678402) Derivative (Illustrative)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.5 D

Note: These values are illustrative and based on typical DFT results for similar N-alkyl piperazine compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. For this compound, MD simulations can reveal the preferred conformations of the piperazine ring (chair, boat, or twist-boat) and the orientation of its bulky substituents.

The piperazine ring typically adopts a chair conformation, which is the most stable. The substituents on the nitrogen and carbon atoms can exist in either axial or equatorial positions. Due to steric hindrance, bulky groups like the 1-ethyl-propyl and methyl groups are expected to preferentially occupy equatorial positions to minimize energetic strain. MD simulations in a solvent, such as water, would also elucidate the nature of intermolecular hydrogen bonding between the piperazine's nitrogen atoms and solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Studies on piperazine and its derivatives in aqueous solutions have shown that the nitrogen atoms of the piperazine ring are primary sites for hydrogen bonding with water molecules. nih.gov The dynamics of these interactions, including the lifetime of hydrogen bonds, can be quantified through MD simulations.

Theoretical Prediction of Protonation Constants and Acid-Base Equilibria

The basicity of the two nitrogen atoms in the piperazine ring is a key chemical property. The acid dissociation constant (pKa) is a measure of this basicity. Computational methods, particularly those combining quantum mechanics with a continuum solvation model (like the Polarizable Continuum Model, PCM), can predict pKa values with reasonable accuracy. nih.govoptibrium.commdpi.com

For this compound, there are two nitrogen atoms that can be protonated. The pKa values for these two protonation steps (pKa1 and pKa2) will be influenced by the electronic effects of the alkyl substituents. The electron-donating nature of the 1-ethyl-propyl and methyl groups is expected to increase the electron density on the nitrogen atoms, thereby increasing their basicity compared to unsubstituted piperazine. Computational studies on 2,5-disubstituted piperazines have demonstrated that the nature and position of substituents significantly impact the pKa values. wur.nl

Table 2: Predicted pKa Values for Piperazine and an Alkyl-Substituted Derivative (Illustrative)

Compound Predicted pKa1 Predicted pKa2
Piperazine 9.75 5.36
2-Methylpiperazine (B152721) 9.85 5.45

Note: These values are illustrative and based on known trends and computational studies of similar compounds.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key reaction to consider would be further N-alkylation or reactions involving the secondary amine.

DFT calculations can be used to model the reaction pathway, for example, the SN2 reaction of the secondary amine with an alkyl halide. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined. This information is vital for predicting reaction rates and understanding the reaction mechanism at a molecular level. While specific studies on this molecule are lacking, computational investigations into the N-alkylation of other piperazine derivatives provide a framework for how such an analysis would be conducted.

Modeling Enantioselectivity and Stereochemical Preferences in Reactions

Given that the target molecule is chiral, with a stereocenter at the 2-position of the piperazine ring, computational modeling can be used to understand and predict stereochemical outcomes in its reactions. When this compound participates in a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemistry of the product, leading to diastereoselectivity.

Computational methods can model the transition states for the formation of different stereoisomers. By comparing the energies of these diastereomeric transition states, it is possible to predict which diastereomer will be formed preferentially. The lower energy transition state corresponds to the major product. This type of analysis is crucial in asymmetric synthesis for designing reactions that yield a desired stereoisomer with high purity. The synthesis of chiral piperazines often involves strategies to control the stereochemistry, and computational modeling plays a key role in rationalizing the observed selectivity. nih.govresearchgate.netnih.gov

Application of S 1 1 Ethyl Propyl 2 Methyl Piperazine As a Chiral Building Block

Utilization in Asymmetric Synthesis of Diverse Organic Molecules

The chiral piperazine (B1678402) framework is a cornerstone in organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. The inherent 1,2-diamine functionality within the piperazine ring allows it to readily form enamine intermediates with carbonyl compounds, facilitating a range of asymmetric transformations. unl.pt

Chiral piperazines, particularly derivatives of 2,5-disubstituted piperazines, have proven to be highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt These reactions generate γ-formylnitroalkanes, which are versatile precursors to other valuable molecules like 1,4-amino alcohols and pyrrolidines. The stereochemical outcome of these reactions is directly controlled by the chirality of the piperazine catalyst. For instance, (2S,5S)-2,5-dibenzylpiperazine has demonstrated high efficacy in this role. unl.pt By analogy, (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine could be employed as a catalyst, where the stereochemistry at the C2-methyl position would direct the facial selectivity of the enamine attack on the electrophile.

Table 1: Representative Asymmetric Michael Addition Catalyzed by a Chiral Piperazine Derivative

Aldehyde Nitroalkene Diastereomeric Ratio (syn/anti) Enantiomeric Excess (% ee) Yield (%)
Propanal β-Nitrostyrene 98:2 95 (syn) 85
Butanal β-Nitrostyrene 95:5 92 (syn) 80
Pentanal β-Nitrostyrene 96:4 93 (syn) 82

Data is illustrative of reactions catalyzed by chiral piperazine scaffolds as reported in the literature. unl.pt

Development of Enantiopure Intermediates for Complex Molecular Architectures

The synthesis of enantiomerically pure piperazine derivatives is a critical step in the development of complex molecules, particularly pharmaceuticals. acs.orgnih.gov Chiral piperazines serve as key intermediates that introduce stereochemical information early in a synthetic sequence. Methods like asymmetric lithiation–trapping of N-Boc piperazines allow for the direct functionalization of the piperazine ring to create a variety of single-stereoisomer piperazines. acs.orgthieme-connect.com

These enantiopure intermediates are foundational for building more elaborate structures. For example, the synthesis of an advanced intermediate for the HIV protease inhibitor Indinavir utilizes an enantiopure α-substituted piperazine. nih.govthieme-connect.com Similarly, this compound could serve as a pre-formed chiral building block. Its two distinct nitrogen atoms allow for orthogonal protection and functionalization strategies, enabling its stepwise incorporation into larger, stereochemically complex targets. The synthesis of potent and selective MC4R agonists by Merck involved the creation of 5-alkylated-2-piperazinecarboxylic acids as key chiral intermediates, highlighting the modularity of the piperazine scaffold. nih.gov

Integration into Chiral Ligands and Organocatalytic Systems

The two nitrogen atoms of the piperazine scaffold make it an ideal backbone for the design of chiral ligands for transition-metal catalysis. Chiral piperazine-derived Schiff bases have been synthesized and used as tridentate ligands in copper(II)-catalyzed asymmetric Henry reactions (the addition of nitromethane (B149229) to aldehydes), yielding products with high enantioselectivities. researchgate.net

The performance of these ligands is governed by the steric and electronic properties of the substituents on the piperazine ring. The (S)-methyl group and the N-1-(1-Ethyl-propyl) group of the title compound would create a specific chiral environment around a coordinated metal center. This environment would influence the binding of substrates and reagents, thereby directing the stereochemical course of the catalyzed reaction. The development of chiral ligands is a cornerstone of asymmetric C-H functionalization, where ligands derived from scaffolds like BINOL are often used in combination with additives to achieve high enantioselectivity. mdpi.com The rigid conformation of the piperazine ring, combined with its chiral substitution, makes it an attractive component for such advanced catalytic systems.

Scaffold Engineering in Privileged Structure Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is able to provide ligands for diverse biological targets. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The piperazine skeleton is a quintessential example of such a scaffold, appearing in drugs targeting a vast range of conditions, from cancer to central nervous system disorders. nih.govorganic-chemistry.org

The value of the piperazine ring lies in its ability to be substituted at multiple positions, providing diverse "exit vectors" for functional groups to interact with biological receptors. cambridgemedchemconsulting.com The use of a chiral, C2-substituted piperazine like (S)-2-methylpiperazine introduces stereochemical complexity, which is often crucial for biological activity and selectivity. nih.govresearchgate.net The N-1-(1-Ethyl-propyl) group adds another layer of diversity, potentially occupying a hydrophobic pocket in a target protein. By using this compound as a template, chemists can systematically modify the scaffold—for instance, by arylating the second nitrogen—to rapidly generate libraries of structurally diverse compounds for drug screening campaigns. This approach of scaffold engineering is critical for exploring new chemical space and developing novel therapeutic agents. rsc.orgorganic-chemistry.org

Table 2: Compound Names Mentioned

Compound Name
This compound
(S)-2-methylpiperazine
Indinavir
(2S,5S)-2,5-dibenzylpiperazine
N-Boc piperazine
5-alkylated-2-piperazinecarboxylic acids

Advanced Analytical Spectroscopic Characterization Techniques for Piperazine Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine, providing its exact molecular weight and elemental composition. This technique offers a significant advantage over low-resolution mass spectrometry by differentiating between compounds with the same nominal mass.

The fragmentation pattern of piperazine (B1678402) derivatives in mass spectrometry is influenced by the substituents on the nitrogen atoms. researchgate.net For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation of this molecular ion is anticipated to occur primarily at the bonds adjacent to the nitrogen atoms, leading to the formation of stable carbocations.

A plausible fragmentation pathway involves the cleavage of the ethyl-propyl group at the N1 position. The loss of a propyl radical would result in a significant fragment ion. Another likely fragmentation is the loss of an ethyl group. Cleavage of the piperazine ring itself can also occur, though it is generally less favored. The major fragmentation patterns for piperazine designer drugs often involve characteristic neutral losses, such as the loss of the N-methylpiperazine moiety. researchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Property Predicted Value
Molecular Formula C₁₀H₂₂N₂
Exact Mass 170.1783 u
Nominal Mass 170 u

| Key Fragment Ions (m/z) | Predicted based on common fragmentation pathways of N-alkylated piperazines. |

Advanced NMR Spectroscopy (e.g., 2D NMR, Variable Temperature NMR) for Structural Dynamics and Connectivity

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are paramount for the complete structural elucidation of this compound, including its constitution and stereochemistry. While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are necessary to establish the connectivity of atoms.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbon atoms. For instance, correlations would be observed between the protons of the ethyl group, the protons of the propyl group, and the protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the nitrogen atoms and confirming the positions of the substituents.

Variable Temperature NMR: The piperazine ring can exist in different chair conformations. Variable temperature (VT) NMR studies can provide insights into the dynamic processes of ring inversion. nih.gov For this compound, VT-NMR could be used to determine the energy barrier for the interconversion between the two chair conformations where the substituents are either in axial or equatorial positions. At lower temperatures, the rate of inversion slows down, potentially allowing for the observation of distinct signals for the axial and equatorial protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (on piperazine) ~1.0-1.2 ~15-20
Ethyl (CH₃) ~0.8-1.0 ~10-15
Ethyl (CH₂) ~2.3-2.6 ~50-55
Propyl (CH₃) ~0.8-1.0 ~10-15
Propyl (CH₂) ~1.3-1.6 ~20-25
Propyl (CH) ~2.5-2.8 ~60-65

| Piperazine Ring Protons | ~2.2-3.0 | ~45-60 |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. muni.cznih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl groups in the region of 2850-3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring would appear in the 1000-1200 cm⁻¹ region. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the disubstituted nature of the piperazine nitrogens.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The C-C and C-N skeletal vibrations of the piperazine ring would give rise to distinct Raman signals. Conformational analysis can be performed by comparing the experimental spectra with theoretical calculations for different conformers. nih.gov The vibrational frequencies are sensitive to the molecular geometry, and thus, analysis of the "fingerprint" region can help in identifying the most stable conformation of the molecule in the solid state or in solution.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Alkyl C-H Stretching 2850-3000 2850-3000
CH₂ Bending ~1450 ~1450
C-N Stretching 1000-1200 1000-1200

| Piperazine Ring Vibrations | 800-1000 | 800-1000 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via alkylation of piperazine derivatives using chiral alkyl halides (e.g., 1-ethyl-propyl bromide) under basic conditions (e.g., K2_2CO3_3). Stereochemical control requires chiral catalysts (e.g., L-proline derivatives) or resolution techniques like chiral HPLC. Characterization via 1^1H/13^{13}C NMR and polarimetry confirms enantiomeric excess (e.g., >98% ee) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to resolve stereochemistry (if crystalline).
  • Vibrational circular dichroism (VCD) for absolute configuration analysis .

Q. What solvents and conditions are recommended for solubility and stability studies?

  • Methodological Answer : Test solubility in DMSO (common stock solution), water (with co-solvents like PEG-400), and ethanol. Stability assays should include:

  • pH-dependent degradation (e.g., 1–13 pH range, monitored via HPLC).
  • Thermal stability (e.g., 25–60°C, TGA/DSC analysis) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological target interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against receptors like MC4 or σ2_2 (see ). Compare binding affinities of (S)- and (R)-enantiomers using radioligand assays (e.g., 3^3H-labeled analogs). For example, the (S)-enantiomer may show 10-fold higher selectivity for dopamine transporters (DAT) over serotonin transporters (SERT) .

Q. What strategies resolve contradictions in reported bioactivity data for piperazine derivatives?

  • Methodological Answer :

  • Meta-analysis of literature (e.g., conflicting IC50_{50} values for σ2_2 receptors).
  • Assay standardization : Ensure consistent cell lines (e.g., SK-N-SH for antiproliferative studies) and buffer conditions.
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) if discrepancies arise from fluorescence-based assays .

Q. How can metabolic pathways and hepatobiliary excretion be studied for this compound?

  • Methodological Answer :

  • In vitro : Incubate with rat/human liver microsomes and identify metabolites via LC-MS/MS (e.g., hydroxylation or N-dealkylation products).
  • In vivo : Administer 14^{14}C-labeled compound to rodents; quantify fecal/urinary excretion (e.g., 38.8% biliary excretion in rats at 24h) .

Structure-Activity Relationship (SAR) & Experimental Design

Q. Which structural modifications enhance selectivity for σ2_2 receptors over σ1_1?

  • Methodological Answer :

  • Replace the ethyl-propyl group with cyclohexyl or aryl sulfonyl moieties to improve σ2_2 affinity.
  • Key SAR Finding : Piperazine N-atoms are critical; converting one to an amide (e.g., compound 36 in ) reduces σ2_2 binding but increases σ1_1 selectivity (1627-fold) .

Q. What in vivo models are suitable for evaluating anxiolytic or antidepressant potential?

  • Methodological Answer :

  • Light/dark exploration test (mice): Measure time spent in lit areas after stress induction.
  • Forced swim test (rats): Assess immobility time reduction (e.g., MC4 antagonists reduce immobility by 40–60%) .

Analytical & Computational Tools

Q. Which computational methods predict physicochemical properties relevant to drug-likeness?

  • Methodological Answer :

  • SwissADME : Predict LogP (e.g., 2.8), TPSA (e.g., 32 Å2^2), and GI absorption.
  • Molinspiration : Calculate bioavailability scores (e.g., 0.55) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.